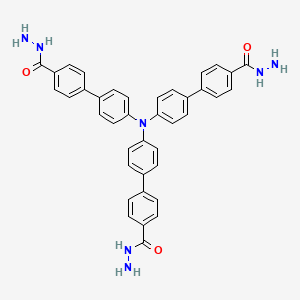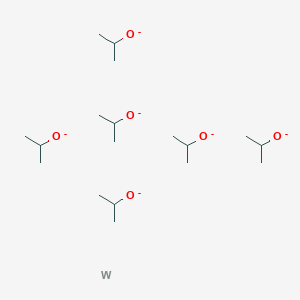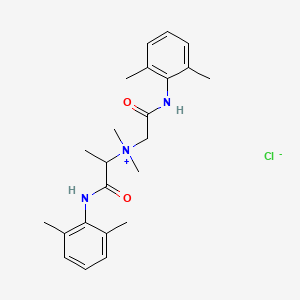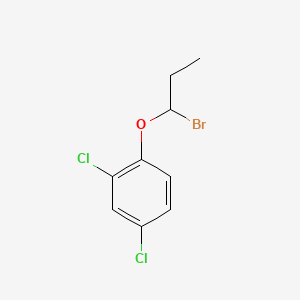
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride is a chemical compound with the molecular formula C11H17NO3·HCl It is known for its unique structure, which includes a dimethoxyphenyl group and a methylamino group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol.
Substitution: Formation of halogenated or nitrated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanone: Lacks the methylamino group, resulting in different chemical and biological properties.
2-(3,4-Dimethoxyphenyl)ethylamine: Contains an ethylamine group instead of an ethanone group, leading to different reactivity and applications.
Uniqueness
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride is unique due to its combination of a dimethoxyphenyl group and a methylamino group attached to an ethanone backbone. This structure imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
| 40511-15-7 | |
Molecular Formula |
C11H16ClNO3 |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3;/h4-6,12H,7H2,1-3H3;1H |
InChI Key |
GTNVDMNEXDEIOB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=CC(=C(C=C1)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)


